molecular formula C3H5N5O2 B2555869 (5-amino-2H-tetrazol-2-yl)acetic acid CAS No. 21743-72-6

(5-amino-2H-tetrazol-2-yl)acetic acid

Cat. No.: B2555869
CAS No.: 21743-72-6
M. Wt: 143.106
InChI Key: UEADUMUDFLTHOI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-amino-2H-tetrazol-2-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of diethylenetriamine with TEOF and sodium azide in acetic acid, resulting in the formation of 1-(5-amino-3-azapentyl)tetrazole dihydrochloride . Another method involves microwave-assisted reactions of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: (5-amino-2H-tetrazol-2-yl)acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include sodium azide, molecular iodine, and dicyandiamide. Reaction conditions often involve the use of acetic acid as a solvent and microwave-assisted heating to facilitate the reactions .

Major Products Formed: The major products formed from these reactions include tetrazole derivatives, which have significant applications in various fields of research .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (5-amino-2H-tetrazol-2-yl)acetic acid include other tetrazole derivatives such as 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole and 1-(5-amino-3-azapentyl)tetrazole .

Uniqueness: What sets this compound apart from other similar compounds is its unique structure, which allows it to form stable complexes with metal ions and exhibit diverse chemical reactivity. This makes it a valuable compound for various scientific research applications .

Biological Activity

(5-Amino-2H-tetrazol-2-yl)acetic acid, with the molecular formula C3H5N5O2C_3H_5N_5O_2 and CAS number 21743-72-6, is a compound of significant interest in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in relation to its anticancer properties and interaction with biological targets.

The compound's mechanism of action is primarily attributed to its ability to interact with specific proteins and enzymes involved in cellular signaling pathways. Notably, it has been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis and tumor growth. The inhibition of this receptor can lead to reduced tumor proliferation and metastasis .

Research Findings

  • Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study reported IC50 values of 6.43 µM against HT-29 colon cancer cells and 9.83 µM against PC-3 prostate cancer cells, comparable to the reference drug Doxorubicin .
  • In Vivo Studies : In vivo experiments using the Ehrlich ascites carcinoma (EAC) model revealed that treatment with this compound resulted in a mean survival time (MST) increase of 32.4 days and a percentage increase in life span (%ILS) of 75.13% . These results underscore the compound's potential as an anticancer agent.
  • Toxicity Profiles : Preliminary assessments of toxicity indicate that this compound exhibits irritant properties, necessitating caution during handling and application in therapeutic contexts .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureIC50 (µM)Mechanism of Action
(5-Amino-1H-tetrazole)StructureVariesInhibits various kinases
(5-Thien-2-yl)-tetrazol-2-acetic acidStructureVariesAngiogenesis inhibition
(5-Nitroaminotetrazole)StructureVariesPotential energetic material

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives, including derivatives based on tetrazole structures, highlighted the anticancer efficacy of compounds similar to this compound. The study utilized molecular docking techniques to predict interactions with VEGFR-2 and confirmed significant antiproliferative activities through both in vitro and in vivo assays .

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts at the molecular level with target proteins. These studies suggest that the compound could serve as a scaffold for developing new anticancer agents targeting VEGFR pathways .

Properties

IUPAC Name

2-(5-aminotetrazol-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O2/c4-3-5-7-8(6-3)1-2(9)10/h1H2,(H2,4,6)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEADUMUDFLTHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N1N=C(N=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21743-72-6
Record name 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetic acid
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